2-Propyl-1,2,3,4-tetrahydroquinazoline
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Overview
Description
2-Propyl-1,2,3,4-tetrahydroquinazoline is a nitrogen-containing heterocyclic compound belonging to the quinazoline family. Quinazolines and their derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazoline core with a propyl group attached to the second carbon atom and a tetrahydro configuration, indicating the presence of hydrogen atoms at the 1, 2, 3, and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propyl-1,2,3,4-tetrahydroquinazoline typically involves the cyclization of anthranilamide with substituted aldehydes or ketones. One common method includes the reaction of anthranilamide with propionaldehyde in the presence of an acid catalyst under reflux conditions. This reaction leads to the formation of the desired quinazoline derivative in moderate to good yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2-Propyl-1,2,3,4-tetrahydroquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinazoline ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: Quinazolinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of 2-Propyl-1,2,3,4-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .
Comparison with Similar Compounds
2-Propylquinazoline: Lacks the tetrahydro configuration, leading to different chemical and biological properties.
1,2,3,4-Tetrahydroquinazoline: Lacks the propyl group, resulting in variations in its reactivity and applications.
Quinazolinone Derivatives: These compounds have a carbonyl group at the fourth position, which significantly alters their chemical behavior and biological activities .
Uniqueness: 2-Propyl-1,2,3,4-tetrahydroquinazoline is unique due to its specific substitution pattern and tetrahydro configuration, which confer distinct chemical reactivity and biological activity. Its combination of a propyl group and a tetrahydroquinazoline core makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
191654-60-1 |
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Molecular Formula |
C11H16N2 |
Molecular Weight |
176.26 g/mol |
IUPAC Name |
2-propyl-1,2,3,4-tetrahydroquinazoline |
InChI |
InChI=1S/C11H16N2/c1-2-5-11-12-8-9-6-3-4-7-10(9)13-11/h3-4,6-7,11-13H,2,5,8H2,1H3 |
InChI Key |
POJBLQHAZVJEOM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1NCC2=CC=CC=C2N1 |
Origin of Product |
United States |
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